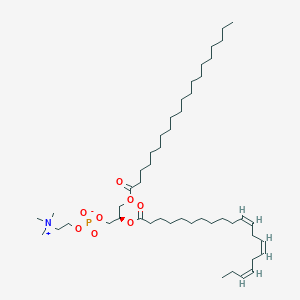
PC(20:0/20:3(11Z,14Z,17Z))
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-eicosanoyl-2-[(11Z,14Z,17Z)-eicosatrienoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:3 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (11Z,14Z,17Z)-eicosatrienoyl respectively. It derives from an all-cis-icosa-11,14,17-trienoic acid and an icosanoic acid.
Aplicaciones Científicas De Investigación
1. Seismic Damage Identification
Researchers Ni, Zhou, and Ko (2006) conducted an experimental investigation on seismic damage identification in a tall building model using frequency response functions (FRFs) and neural networks (NNs). They utilized principal component analysis (PCA) to the measured FRFs for dimensionality reduction and noise elimination, demonstrating that the identification results via FRF projections on principal components were significantly better than those using measured FRF data (Ni, Zhou, & Ko, 2006).
2. Large-Scale Data Analysis in Scientific Computing
Astsatryan et al. (2013) discussed the use of large-scale data analysis in scientific computing, emphasizing the importance of integrated portals like the P-Grade portal for solving large-scale linear systems of equations in scientific research. This demonstrates the role of advanced computing techniques in facilitating large-scale scientific investigations (Astsatryan et al., 2013).
3. Democratizing Research Computing
Barga, Gannon, and Reed (2011) highlighted how extending the capabilities of PCs, Web, and mobile applications through on-demand cloud services can significantly broaden the research community's capabilities. This approach accelerates the pace of engineering and scientific discovery, democratizing research capabilities previously available only to elite scientists (Barga, Gannon, & Reed, 2011).
4. Computational Science Research on Petascale Resources
Saksena et al. (2009) described computational science research utilizing petascale resources, enabling scientific results at unprecedented scales and resolution. They reported on the parallel performance of codes on up to 65,636 cores on the IBM Blue Gene/P system, demonstrating the vast potential of petascale supercomputing in scientific research (Saksena et al., 2009).
5. Phononic Crystal Tunable via Ferroelectric Phase Transition
Chaowei et al. (2015) reported on a tunable phononic crystal (PC) made of ceramics, where a 20 K temperature change near room temperature results in a 20% frequency shift in transmission spectra induced by ferroelectric phase transition. This research opens opportunities for creating tunable PCs and smart temperature-tuned devices (Chaowei et al., 2015).
6. High Dimensional Causal Discovery with Multi-Core PCs
Le et al. (2015) developed a fast and memory-efficient PC algorithm using parallel computing for causal discovery in high dimensional data. Their parallel-PC algorithm significantly improved efficiency and accuracy, showcasing the effectiveness of advanced computing techniques in scientific research (Le et al., 2015).
Propiedades
Nombre del producto |
PC(20:0/20:3(11Z,14Z,17Z)) |
|---|---|
Fórmula molecular |
C48H90NO8P |
Peso molecular |
840.2 g/mol |
Nombre IUPAC |
[(2R)-3-icosanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H90NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h9,11,15,17,21,23,46H,6-8,10,12-14,16,18-20,22,24-45H2,1-5H3/b11-9-,17-15-,23-21-/t46-/m1/s1 |
Clave InChI |
REABNEVSLLNWCN-NEUZZYPFSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCC=CCC=CCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(5-amino-7-bromo-4-chlorobenzotriazol-2-yl)-5-(2-hydroxyethylamino)-4-methoxyphenyl]acetamide](/img/structure/B1263259.png)
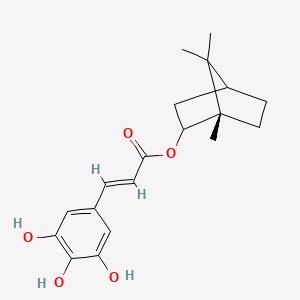


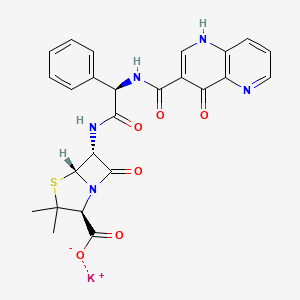
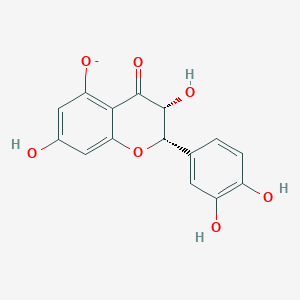
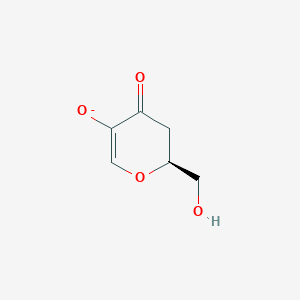
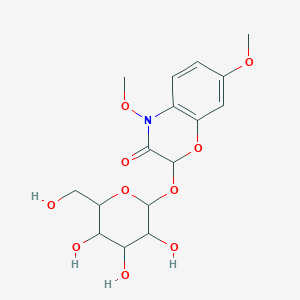
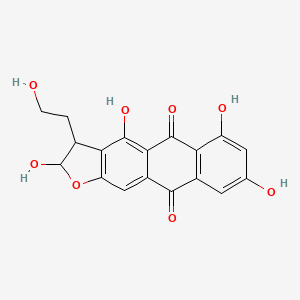

![TG(16:1(9Z)/18:1(9Z)/18:2(9Z,12Z))[iso6]](/img/structure/B1263275.png)
